Nickel bis(2-ethylhexanoate)

Description

Context of Metal Carboxylates and Organometallic Compounds

Metal carboxylates, often referred to as metal soaps, are compounds where a metal ion is bonded to the carboxylate anion of a carboxylic acid. pgmsmetal.com This class of compounds is formed when the hydrogen atom in a carboxylic acid is replaced by a metal. pgmsmetal.com They are a subset of the larger field of organometallic chemistry, which studies compounds containing at least one chemical bond between a carbon atom of an organic molecule and a metal. The interaction between the metal ion and the organic ligand imparts unique characteristics to these compounds, making them valuable in a wide range of applications. pgmsmetal.com

Metal carboxylates are known for their solubility in organic solvents and their role as catalysts, corrosion inhibitors, and stabilizers in plastics. pgmsmetal.comamericanelements.com The specific properties of a metal carboxylate are influenced by both the nature of the metal and the structure of the organic carboxylic acid. pgmsmetal.com Researchers can tailor these compounds for specific uses by carefully selecting these components. pgmsmetal.com

Significance of Nickel Compounds in Contemporary Chemical Science

Nickel and its compounds are versatile materials with numerous applications in modern industry and science. dcceew.gov.aumedium.com They are crucial as catalysts in various chemical reactions, including hydrogenation and polymerization, which are fundamental to the production of fuels, fertilizers, and plastics. samaterials.comumicore.com Nickel-based catalysts are often favored for their efficiency and ability to operate under specific reaction conditions. samaterials.com

Beyond catalysis, nickel compounds are integral to the manufacturing of batteries, particularly rechargeable types like nickel-cadmium (Ni-Cd) and nickel-metal hydride (NiMH). medium.comsamaterials.com They also find use as pigments in ceramics and glass, contributing to unique and durable coloration. samaterials.comnickelinstitute.org The diverse oxidation states of nickel, most commonly +2, allow for the formation of a wide array of complexes with distinct chemical and physical properties. medium.com Ongoing research continues to uncover new applications for nickel compounds in areas such as environmental remediation and green chemistry. medium.com

Scope and Research Focus on Nickel bis(2-ethylhexanoate)

Nickel bis(2-ethylhexanoate) is a nickel source that is soluble in organic solvents, a key property for its use in non-aqueous systems. americanelements.com Research on this compound often centers on its catalytic activity. For instance, it is used in combination with other reagents for the regioselective oxidation of diols and their conversion to lactones. chemicalbook.com It has also been investigated as a catalyst in the polymerization of norbornene when combined with methylaluminoxane (B55162). researchgate.net

Another significant area of research is its application as a precursor in materials science. researchgate.net The pyrolysis of thin films of nickel bis(2-ethylhexanoate) can produce nickel oxide (NiO) films, which have potential applications in electro-chromic devices and chemical sensors. researchgate.net Studies have also explored its use in creating two-dimensional nanostructures of NiO with excellent field emission properties. researchgate.net

Furthermore, industrial research has focused on its role in Ziegler-type hydrogenation catalysts when combined with organoaluminum compounds like triethylaluminum (B1256330). acs.org These catalyst systems are used in processes such as the hydrogenation of polymers. acs.org The physical state of Nickel bis(2-ethylhexanoate) is typically a green, viscous liquid or paste. industrialchemicals.gov.aunih.gov

Interactive Data Table: Properties of Nickel bis(2-ethylhexanoate)

| Property | Value | Source |

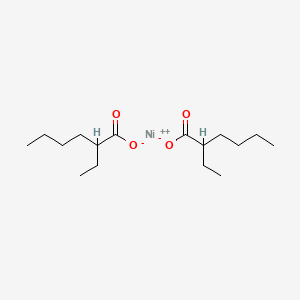

| Molecular Formula | C16H30NiO4 or [CH3(CH2)3CH(C2H5)CO2]2Ni | nih.govsigmaaldrich.com |

| Molecular Weight | 345.10 g/mol | nih.govsigmaaldrich.com |

| Appearance | Green, viscous liquid or paste | industrialchemicals.gov.aunih.govcymitquimica.com |

| Density | ~0.96 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in toluene (B28343) and xylenes; slightly soluble in hexane | chemicalbook.com |

| CAS Number | 4454-16-4 | chemicalbook.comnih.gov |

A known synthesis method involves the reaction of powdered nickel with 2-ethylhexanoic acid in the presence of a sodium nitrate (B79036) catalyst solution and mineral spirits. prepchem.com The mixture is heated and sparged with air, followed by vacuum heating to remove water, resulting in a solution of nickel bis(2-ethylhexanoate). prepchem.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethylhexanoate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Ni/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPKUTPZWFHAHY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890588 | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Green and viscous; Not miscible in water; [MSDSonline] | |

| Record name | Hexanoic acid, 2-ethyl-, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4454-16-4 | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004454164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of Nickel Bis 2 Ethylhexanoate

Established Laboratory Synthesis Routes

Laboratory-scale synthesis provides foundational methods for producing Nickel bis(2-ethylhexanoate), emphasizing purity and well-defined reaction pathways.

One established method involves the direct reaction of metallic nickel with 2-ethylhexanoic acid. prepchem.comatamanchemicals.com This process requires the presence of a catalyst and specific reaction conditions to proceed effectively. A mixture comprising finely powdered nickel, 2-ethylhexanoic acid, and mineral spirits as a solvent is heated. prepchem.comatamanchemicals.com A catalyst, typically a sodium nitrate (B79036) solution, is introduced to facilitate the reaction. prepchem.comatamanchemicals.com The reaction mixture is agitated and maintained at an elevated temperature for several hours while air is sparged through it. atamanchemicals.com Following the reaction period, a vacuum is applied at a higher temperature to remove water, a byproduct of the synthesis. atamanchemicals.com The final product is a solution of nickel bis(2-ethylhexanoate) in mineral spirits. prepchem.com

Table 1: Synthesis of Nickel bis(2-ethylhexanoate) from Nickel Powder

| Reactants/Components | Specifications/Amount | Role |

|---|---|---|

| Nickel Powder | 50 grams (particle size 3-7 microns) | Primary Reactant |

| 2-Ethylhexanoic Acid | 250 grams | Primary Reactant |

| Catalyst Solution | 10g Sodium Nitrate in 25g Water | Catalyst |

| Mineral Spirits | 170 grams | Solvent |

| Air | 30 liters per hour | Oxidizing Agent |

| Reaction Conditions | ||

| Initial Temperature | 90-95° C | Reaction Phase |

| Reaction Time | 16 hours | |

| Final Temperature | 135° C (under vacuum) | Water Removal |

Data sourced from PrepChem.com and Ataman Kimya. prepchem.comatamanchemicals.com

An alternative and efficient route to Nickel bis(2-ethylhexanoate) involves a two-stage, one-pot synthesis. google.comspringerprofessional.de This method is noted for its high yields, ranging from 89% to 98%, and for avoiding the use of more expensive aliphatic alcohols. springerprofessional.deresearchgate.net

The first stage involves the preparation of a water-soluble ammonium (B1175870) salt by reacting 2-ethylhexanoic acid with an aqueous solution of ammonia (B1221849) or ammonium hydroxide (B78521). google.comspringerprofessional.de This reaction is typically conducted at a temperature between 20°C and 65°C for 20 to 60 minutes. google.comresearchgate.net

In the second stage, an aqueous solution of nickel chloride is added to the ammonium 2-ethylhexanoate (B8288628) solution. google.comspringerprofessional.de This leads to the formation of a colloidal precipitate of nickel bis(2-ethylhexanoate). The reaction is carried out at a controlled temperature of 20-30°C for one to two hours. google.com The final product is then extracted from the aqueous phase using an organic solvent such as benzene, hexane, or chloroform. google.comsmolecule.com

Table 2: Synthesis via Nickel Chloride and Ammonium 2-Ethylhexanoate

| Stage | Reactants/Conditions | Details |

|---|---|---|

| 1. Ammonium Salt Formation | Reactants | 2-Ethylhexanoic Acid, Aqueous Ammonia |

| Temperature | 20-65° C | |

| Duration | 20-60 minutes | |

| 2. Salt Metathesis & Extraction | Reactants | Ammonium 2-Ethylhexanoate, Nickel Chloride Solution |

| NiCl₂ to Acid Ratio | 1.2-1.3 : 1 (Equivalent Ratio) | |

| Temperature | 20-30° C | |

| Duration | 1-2 hours | |

| Extraction Solvents | Benzene, Hexane, Chloroform, Petroleum Ether |

Data sourced from Google Patents, springerprofessional.de, and ResearchGate. google.comspringerprofessional.deresearchgate.net

Industrial Scale Production Approaches

On an industrial scale, the production of Nickel bis(2-ethylhexanoate) is geared towards efficiency, cost-effectiveness, and high throughput. The method involving the reaction of nickel chloride with ammonium 2-ethylhexanoate is particularly well-suited for larger-scale production due to its high yields and simplification of the process. google.comspringerprofessional.de This synthesis route is considered an innovative one-pot method that significantly reduces reaction time. springerprofessional.de

The compound is manufactured or imported in significant quantities, with production volumes in the European Economic Area estimated at ≥ 10 to < 100 tonnes per year and in the United States at under 1,000,000 lbs annually between 2016 and 2019. nih.goveuropa.eu Key industrial sectors that utilize Nickel bis(2-ethylhexanoate) include petrochemical manufacturing, synthetic rubber manufacturing, and petroleum refineries. nih.gov Its role as a precursor for nanoscale catalysts for the cracking of heavy hydrocarbon feedstocks underscores its industrial importance. springerprofessional.deresearchgate.net

Advancements in Sustainable Synthesis Protocols

Another area of development is electrochemical synthesis. smolecule.com This method involves the electrolysis of nickel metal in the presence of 2-ethylhexanoic acid. smolecule.comsmolecule.com While currently less common due to operational complexities, electrochemical routes are often considered a "green" alternative as they can reduce reagent use and waste streams. Further refinement of this technique could lead to a more sustainable industrial protocol for producing Nickel bis(2-ethylhexanoate).

Advanced Catalytic Applications and Mechanistic Insights

Polymerization Catalysis

The utility of nickel bis(2-ethylhexanoate) in polymerization is notable, particularly in the production of polyolefins and polyesters through different catalytic pathways.

Nickel bis(2-ethylhexanoate) is a component in catalyst systems designed for the polymerization of olefins like ethylene (B1197577) and propylene (B89431). epo.org In one patented approach, a highly efficient catalyst for olefin polymerization is created by reacting a tetravalent titanium compound, an organomagnesium compound, a halide source, and an anhydrous divalent nickel compound, such as nickel 2-ethylhexanoate (B8288628). epo.org This composition is characteristic of a Ziegler-type polymerization catalyst. epo.org

The process involves forming the catalyst by reacting components that may include nickel 2-ethylhexanoate with an active halide source like ethyl aluminum dichloride. epo.org The resulting catalyst composition is then used in the polymerization of ethylene, α-mono-olefins, and α-diolefins under conditions typical for Ziegler polymerization. epo.org For instance, ethylene can be polymerized at pressures ranging from 120 to 200 psig and temperatures around 150°C to produce high-density polyethylene. epo.org

While many advanced systems for ethylene and propylene polymerization utilize late-transition metal complexes with specifically designed ligands, such as α-diimine nickel complexes, the fundamental role of a soluble nickel source like nickel bis(2-ethylhexanoate) as a precursor remains relevant. mdpi.comnih.govnih.gov These systems often involve activation with an organoaluminum compound, like modified methylaluminoxane (B55162) (MMAO), to generate the active cationic nickel species that initiates polymerization. nih.govnih.gov The structure of the resulting polymer, from linear to highly branched, can be controlled by the catalyst design and reaction conditions. nih.gov

| Catalyst System Component | Co-catalyst/Activator | Monomer | Polymer Product | Reference |

| Nickel di-2-ethylhexanoate | Ethyl aluminum dichloride (EADC) | Ethylene | High-density polyethylene | epo.org |

| α-diimine nickel complexes | Modified methylaluminoxane (MMAO) | Propylene, 1-Decene | Ethylene-propylene copolymers, P/1-decene copolymers | nih.gov |

Ring-opening polymerization (ROP) is a critical method for producing biodegradable polyesters like polylactide (PLA) from cyclic esters such as lactide. mdpi.commdpi.com While tin(II) 2-ethylhexanoate is the most common catalyst for this reaction, there is growing interest in catalysts based on more biocompatible metals. mdpi.comacs.orgatamanchemicals.com Although nickel(II) complexes have not been as extensively studied for lactide ROP, research into nickel carboxylate complexes shows their potential. mdpi.comresearchgate.net

Studies on various nickel(II) carboxylate complexes with N-donor ligands have demonstrated their activity in the ROP of rac-lactide. mdpi.com The catalytic mechanism often proceeds through a coordination-insertion pathway, where an initiator (like an alcohol) coordinates to the metal center, followed by nucleophilic attack on the lactide monomer, leading to ring opening and chain propagation. mdpi.com The nature of the ligands and carboxylate groups influences the catalyst's activity and the stereoselectivity of the resulting polymer. mdpi.com For example, certain nickel complexes have shown the ability to produce syndioselective PLA. mdpi.com The principles derived from these studies are applicable to systems potentially employing nickel bis(2-ethylhexanoate) as the nickel source.

| Catalyst Type | Monomer | Polymer | Key Feature | Reference |

| Nickel(II) carboxylate complexes with N-donor ligands | rac-Lactide | Polylactide (PLA) | Potential for syndioselective polymerization | mdpi.com |

| Tin(II) 2-ethylhexanoate (Standard Catalyst) | L-lactide, Glycolide | High-molecular-weight polyesters | Widely used industrial catalyst | atamanchemicals.com |

| Zinc 2-ethylhexanoate | L-Lactide | Polylactide (PLA) | High activity among biocompatible catalysts | acs.org |

Nickel bis(2-ethylhexanoate) is a key industrial precatalyst for Ziegler-type systems, particularly when combined with an alkylaluminum co-catalyst like triethylaluminum (B1256330) (AlEt₃). acs.orgnih.govosti.gov These systems are distinct from Ziegler-Natta polymerization catalysts and are primarily used for hydrogenation reactions. acs.orgnih.gov A central finding in the study of these catalysts is the formation of nickel nanoclusters. acs.orgnih.gov

Upon reaction of nickel bis(2-ethylhexanoate) with AlEt₃, a reduction of the Ni(II) ions occurs, leading to the formation of a broad distribution of nickel-containing particles, ranging from sub-nanometer clusters to larger nanometer-scale particles. acs.orgnih.gov Techniques such as Z-contrast scanning transmission electron microscopy (STEM) and X-ray absorption fine structure (XAFS) spectroscopy have confirmed the presence of these nanoclusters, with mean diameters estimated to be around 1 nm. acs.orgnih.gov Kinetic evidence, including mercury poisoning experiments, strongly suggests that these nickel nanoclusters (specifically those containing four or more nickel atoms, M≥₄) are the most active catalytic species, rather than homogeneous, monometallic complexes. acs.orgnih.govosti.gov The catalyst solution is a mixture of these active nanoclusters and some unreduced nickel ions. acs.orgnih.gov

Hydrogenation Catalysis

The Ziegler-type catalyst system derived from nickel bis(2-ethylhexanoate) and triethylaluminum is of significant industrial importance for selective hydrogenation processes. acs.orgnih.govosti.govepo.org Its primary application is in the large-scale hydrogenation of styrenic block copolymers, which enhances their thermal and oxidative stability. acs.orgnih.gov

The active species in these hydrogenations are the nickel nanoclusters formed in situ. acs.orgnih.gov The catalytic cycle is believed to occur on the surface of these heterogeneous nanoclusters. The process is highly effective for the hydrogenation of carbon-carbon double bonds. acs.org Research using cyclohexene (B86901) as a model substrate has helped to elucidate the nature and activity of these catalysts. acs.orgnih.gov The combination of a soluble nickel salt like nickel bis(2-ethylhexanoate) with a reducing agent such as an alkylaluminum compound provides a convenient method for generating these highly active, dispersed catalytic nanoparticles directly within the reaction medium. acs.orgepo.orgatamanchemicals.com

| Precatalyst | Co-catalyst | Active Species | Application | Reference |

| Nickel bis(2-ethylhexanoate) | Triethylaluminum (AlEt₃) | Nickel Nanoclusters (M≥₄) | Selective hydrogenation of styrenic block copolymers | acs.orgnih.gov |

| Nickel 2-ethylhexanoate | Triisobutylaluminum | Active Nickel Species | Hydrogenation of natural rubber | epo.org |

Oxidation Catalysis

Nickel bis(2-ethylhexanoate), as part of the broader class of metal soaps, functions as an oxidation catalyst. atamanchemicals.comindustrialchemicals.gov.auchemicalland21.com A primary use is to accelerate the oxidative drying of coatings, such as paints and inks, that form films based on drying oils. industrialchemicals.gov.auchemicalland21.com In these applications, the nickel compound catalyzes the reaction of atmospheric oxygen with the unsaturated fatty acid components of the oils, promoting cross-linking and hardening of the film. chemicalland21.com

More specific applications in synthetic organic chemistry have also been reported. For example, nickel 2-ethylhexanoate, in combination with bromine, can be used as a catalytic system for the regioselective oxidation of diols. chemicalbook.com This system is also capable of converting diols into lactones, demonstrating its utility in targeted oxidation reactions beyond simple drying applications. chemicalbook.com

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Nickel catalysis is a powerful tool in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.orgnih.govnih.gov Simple and soluble nickel salts like nickel bis(2-ethylhexanoate) can serve as effective precatalysts that, upon activation, enter into catalytic cycles involving Ni(0), Ni(I), Ni(II), and Ni(III) oxidation states.

In recent years, the combination of nickel catalysis with photoredox catalysis has emerged as a particularly potent strategy. rsc.orgnih.gov This dual catalytic approach enables the generation of alkyl radicals from various precursors, which are then captured by a low-valent nickel complex. This process facilitates challenging cross-coupling reactions, including the formation of C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds, which are often difficult to achieve with traditional methods. nih.gov The photocatalyst absorbs light and engages in a single-electron transfer (SET) event to generate the radical, while the nickel catalyst mediates the bond-forming reductive elimination step. rsc.org

Similarly, nickel complexes are instrumental in forming C-X bonds, where X can be nitrogen, oxygen, sulfur, or boron. nih.govacs.org These transformations are fundamental in synthesizing pharmaceuticals, agrochemicals, and materials. The catalytic cycles often involve oxidative addition of a substrate to a Ni(0) center, followed by transmetalation or reaction with a nucleophile, and concluding with reductive elimination to form the desired product and regenerate the Ni(0) catalyst. uu.nl While specific, highly-ligated nickel complexes are often detailed in research, the journey often begins with a simple, readily available nickel(II) source like nickel bis(2-ethylhexanoate) to generate the active catalyst in situ.

Cross-Coupling Reactions

Nickel bis(2-ethylhexanoate) is implicated in cross-coupling reactions, particularly through its derivatives. A notable example is the nickel-catalyzed aryl-alkyl cross-coupling utilizing redox-active esters. In these reactions, carboxylic acids, including 2-ethylhexanoic acid, are converted into N-hydroxyphthalimide (NHPI) esters, which then readily couple with various aryl zinc reagents. nih.govacs.org

This methodology is remarkable because it facilitates the coupling of acids that lack inherent radical-stabilizing groups. nih.govacs.org For instance, the NHPI ester derived from 2-ethylhexanoic acid has been successfully coupled with a range of aryl zinc reagents, achieving moderate to high yields. The reaction proceeds smoothly at room temperature using a nickel catalyst, such as NiCl₂·6H₂O, and a di-tert-butyl bipyridine ligand. nih.gov

Table 1: Nickel-Catalyzed Cross-Coupling of the NHPI Ester of 2-Ethylhexanoic Acid with Various Aryl Zinc Reagents nih.gov Reaction conditions: "redox-active" ester (1 equiv), [Ni] (20 mol%), di-tBubipy (40 mol%), ArZnCl·LiCl (3 equiv) in DMF:THF (2:3) at 25 °C for 16 h.

| Entry | Aryl Zinc Reagent (ArZnCl) | Product Yield (%) |

| 1 | 4-MeO-C₆H₄ZnCl | 93 |

| 2 | 4-F-C₆H₄ZnCl | 88 |

| 3 | 3-F-C₆H₄ZnCl | 77 |

| 4 | 2-F-C₆H₄ZnCl | 51 |

| 5 | 4-CF₃-C₆H₄ZnCl | 84 |

| 6 | 4-CN-C₆H₄ZnCl | 66 |

| 7 | 2-NaphthylZnCl | 75 |

Mechanistic Pathways of Nickel-Catalyzed C-C and C-O Coupling

The mechanistic pathways of nickel-catalyzed coupling reactions are diverse and distinct from those of other transition metals like palladium, often involving radical intermediates. cjcatal.comresearchgate.netacs.org The properties of nickel, such as its low redox potentials, allow it to access radical pathways and stabilize paramagnetic intermediates. acs.orgnih.gov

C-C Coupling Mechanisms: In reductive cross-electrophile couplings, which join two different electrophiles, the mechanism depends on the nature of the substrates and ligands. oaes.cc

Sequential Reduction vs. Radical Chain: Two primary mechanisms are the "radical chain" and "sequential reduction" pathways. The key difference is the order of electrophile activation. nih.gov

Activation of Electrophiles: C(sp²)-hybridized electrophiles (like aryl halides) typically undergo a two-electron oxidative addition to a Ni(0) center. In contrast, C(sp³)-hybridized electrophiles (like alkyl halides) often follow a single-electron pathway, involving activation by a Ni(I) species to form a radical. nih.govoaes.cc

Proposed Cycle for Decarboxylative Coupling: For the decarboxylative cross-coupling of redox-active esters (as seen with the NHPI ester of 2-ethylhexanoic acid), a proposed mechanism involves a Ni(I)/Ni(III) catalytic cycle. A Ni(I) species, formed from a Ni(II) precatalyst, is believed to act as a single-electron reductant towards the redox-active ester. This leads to fragmentation and the generation of an alkyl radical. This radical then combines with a nickel complex to form a Ni(III) intermediate, which subsequently undergoes reductive elimination to yield the final cross-coupled product and regenerate the active nickel catalyst. nih.govacs.org The observation of a racemic product from an enantiopure starting material and the ring-opening of a cyclopropane-containing substrate support the involvement of a radical intermediate. nih.gov

C-O Coupling Mechanisms: The cleavage of C–O bonds, which are typically less reactive than C-halide bonds, can also be achieved with nickel catalysis. researchgate.netissuu.com

Canonical Catalytic Cycle: For many C-O cross-couplings, such as those involving aryl esters, the mechanism follows a canonical pathway consisting of three main steps:

Oxidative Addition: A Ni(0) complex, often stabilized by phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, oxidatively adds to the C–O bond of the electrophile (e.g., an aryl ester) to form a Ni(II) intermediate. issuu.comresearchgate.net

Transmetalation: The organonickel(II) intermediate reacts with an organometallic nucleophile (e.g., an organoboron or organozinc reagent) in a process where the organic group is transferred to the nickel center. issuu.comresearchgate.net

Reductive Elimination: The final C-C or C-heteroatom bond is formed as the two organic groups are eliminated from the nickel center, which is reduced from Ni(II) back to the catalytically active Ni(0) state. issuu.comresearchgate.net

Catalyst Precursor Chemistry and In Situ Formation of Active Species

Nickel bis(2-ethylhexanoate) is a widely used, oil-soluble catalyst precursor, valued for its ability to generate active catalytic species in situ under various reaction conditions. atamanchemicals.comnbinno.comspringerprofessional.de This approach bypasses the need to synthesize and handle potentially unstable, air-sensitive active catalysts.

Formation of Ziegler-Type Catalysts: When combined with triethylaluminum (AlEt₃), nickel bis(2-ethylhexanoate) forms industrial Ziegler-type hydrogenation catalysts. acs.org Detailed characterization has shown that these systems are not simple monometallic complexes but are composed of a broad distribution of nickel-containing nanoclusters, which are considered the dominant catalytically active species. acs.org

Formation of Nickel Hydride Catalysts: In alkene hydrosilylation, a highly active catalyst is generated by the straightforward combination of nickel bis(2-ethylhexanoate) with an α-diimine ligand in situ. acs.org No external reductants are needed. Mechanistic studies indicate that the carboxylate ligands are reduced, leading to the formation of a formally Ni(I) hydride dimer, [(iPrDI)NiH]₂, which is the identified active catalyst in the hydrosilylation cycle. acs.org

Formation of Bimetallic and Phosphide (B1233454) Catalysts: Nickel bis(2-ethylhexanoate) also serves as the nickel source for more complex catalyst systems.

It is used with tungsten hexacarbonyl to form nickel-tungsten sulfide (B99878) catalysts in situ within a vacuum gas oil medium for hydroconversion processes. mdpi.com

In hydroprocessing reactions, it can be combined with organophosphorus precursors like trioctylphosphine. d-nb.info In the presence of a substrate like levulinic acid and under hydrogen pressure at high temperatures, this mixture generates nickel phosphide catalysts in situ, with phases such as Ni₁₂P₅ being identified. d-nb.info

This versatility makes nickel bis(2-ethylhexanoate) a valuable starting material in catalysis, enabling the convenient, in situ generation of a variety of active nickel species tailored for specific chemical transformations. atamanchemicals.comacs.orgmdpi.comd-nb.info

Applications in Materials Science and Advanced Technologies

Precursor for Thin Film Deposition

Nickel bis(2-ethylhexanoate) is frequently employed as a metal-organic precursor for the deposition of thin films. americanelements.comresearchgate.net Its utility stems from its solubility, which allows for the creation of precursor solutions that can be applied to substrates through techniques like spin-coating. jst.go.jpucla.eduuwaterloo.ca Subsequent processing, such as thermal annealing or photochemical decomposition, converts the precursor film into a solid-state material. researchgate.netjst.go.jpuwaterloo.ca

A significant application of Nickel bis(2-ethylhexanoate) is in the synthesis of nickel oxide (NiO) thin films. researchgate.net These films have potential uses in various devices, including electrochromic windows, sensors, and as transparent conducting films. researchgate.net

The process often involves spin-coating a solution containing the nickel precursor onto a substrate. Pyrolysis of these films in air at elevated temperatures, for instance at 380°C, results in the formation of NiO films composed of nanocrystallites. researchgate.net Research has shown that this method can produce films with better electrochromic properties compared to those made by electrodeposition or other sol-gel methods. researchgate.net

A notable morphology achieved using this precursor is the two-dimensional NiO nanohoneycomb structure. researchgate.net These structures have been prepared using a solution-based nanosphere lithography technique with Nickel bis(2-ethylhexanoate) and have demonstrated excellent field emission properties. researchgate.net

Table 1: Research Findings on NiO Film Synthesis

| Precursor | Deposition Technique | Processing | Resulting Material | Key Finding/Application | Reference |

|---|---|---|---|---|---|

| Nickel(II) 2-ethylhexanoate (B8288628) | Spin-coating | Pyrolysis at 380°C in air | Cubic (200) NiO crystallites (10-20 nm) | Superior electrochromic properties compared to electrodeposited films. | researchgate.net |

| Nickel(II) 2-ethylhexanoate | Solution-based nanosphere lithography (s-NSL) | Not specified | 2D NiO nanohoneycombs | Excellent field emission properties. | researchgate.net |

Nickel bis(2-ethylhexanoate) is also a key ingredient in the fabrication of bimetallic or mixed-metal oxide films. uwaterloo.cagoogle.com These materials, which combine nickel with other metals like iron, cobalt, or tin, can exhibit unique or enhanced properties compared to their single-metal oxide counterparts. uwaterloo.cadur.ac.uk

For example, bimetallic films have been prepared by spin-coating solutions containing a 50:50 ratio of Nickel(II) 2-ethylhexanoate and other transition metal 2-ethylhexanoates (e.g., Mn²⁺, Fe³⁺, Co²⁺, Cu²⁺, Zn²⁺). uwaterloo.ca These precursor films are then converted into amorphous mixed-metal oxide films, which are of interest for applications such as water oxidation catalysis. uwaterloo.ca

Furthermore, the compound has been used in the synthesis of Ni-Sn bimetallic nanoparticles by varying the ratio of Nickel bis(2-ethylhexanoate) to Sn(II) 2-ethylhexanoate. dur.ac.uk It has also been part of precursor systems for creating complex oxides like lead zirconate titanate (PZT), where precise control over metal stoichiometry is crucial. researchgate.net

Role in Microelectronics

The use of Nickel bis(2-ethylhexanoate) extends to the field of microelectronics. google.com Its primary role is as a precursor for depositing nickel-containing thin films, which are integral components in various electronic devices. google.com The ability to form nickel oxide films, as detailed previously, is relevant for applications such as resistive switching memory (ReRAM) and other semiconductor devices. jst.go.jp

Photochemical metal-organic deposition (PMOD) using Nickel bis(2-ethylhexanoate) allows for direct, resist-free patterning of metal oxide films. jst.go.jpucla.edu This technique involves spin-casting the precursor and then exposing it to UV light, which decomposes the organic components and leaves behind a patterned metal oxide film. jst.go.jpucla.edu This method can be used to create both positive and negative lithographic patterns of amorphous nickel oxide with micron-sized features, offering a streamlined manufacturing process for microelectronic components. ucla.edu

Additive in Industrial Formulations

Beyond its use as a precursor, Nickel bis(2-ethylhexanoate) functions as a critical additive in several industrial products, enhancing their performance and properties.

In the coatings industry, Nickel bis(2-ethylhexanoate) acts as a drier, also known as a siccative. chemicalland21.comatamanchemicals.com Driers are organometallic compounds added to alkyd-based paints, inks, and varnishes to accelerate the drying process. chemicalland21.comdurachem.com

The mechanism involves the metal center, in this case, nickel, acting as a catalyst for the oxidative cross-linking of the unsaturated fatty acid components of the coating resin. chemicalland21.comatamanchemicals.com The hydrocarbon part of the molecule takes up oxygen from the air, and the nickel catalyst speeds up this oxidative drying, allowing the liquid coating to solidify into a durable film. chemicalland21.com While cobalt-based driers are often the most active, nickel carboxylates are also utilized for this purpose. chemicalland21.comatamanchemicals.com These metallic salts are particularly useful in formulations for odorless paints and high-grade printing inks. atamanchemicals.comatamanchemicals.com

Nickel bis(2-ethylhexanoate) is incorporated into lubricant and grease formulations to improve their performance. chemicalland21.comindustrialchemicals.gov.au It can function as a catalyst for specific reactions or as an additive to prevent undesirable reactions within the lubricating oil. chemicalland21.comindustrialchemicals.gov.au Its solubility in nonpolar substances like mineral oils makes it an effective additive. atamanchemicals.com The use of metal ethylhexanoates in lubricants can contribute to functions such as corrosion inhibition and enhancing stability. atamanchemicals.comatamanchemicals.com

Rubber Adhesion Promotion

Nickel bis(2-ethylhexanoate) is utilized as an adhesion promoter in the rubber industry. chemicalland21.comamericanelements.comatamanchemicals.com Its primary function is to enhance the bond between rubber compounds and metal reinforcements, a critical factor in the performance and durability of products like radial tires. chemicalland21.com The compound is part of a broader class of metallic carboxylates, including naphthenates, neodecanoates, and stearates, that are widely employed for this purpose. chemicalland21.com

The mechanism of adhesion promotion involves the compound being incorporated into the rubber skim stock. google.com Upon vulcanization, it facilitates a stronger bond between the rubber and materials such as brass-coated steel belts. chemicalland21.com This improved adhesion is particularly beneficial in resisting degradation from moisture exposure over time. google.com While cobalt carboxylates are most predominantly used for this application, nickel carboxylates like Nickel bis(2-ethylhexanoate) serve as an effective alternative. chemicalland21.comgoogle.com The carboxylate portion of the molecule, containing between 3 to 24 carbon atoms, plays a role in its effectiveness. google.com It is often referred to as nickel octoate in industrial contexts. google.com

Research has explored the creation of rubber adhesion promoters by reacting nickel carboxylates with alkaline earth borates, such as calcium borate. google.com This reaction yields a product that demonstrates enhanced adhesion properties when mixed with rubber stock. google.com

Table 1: Applications of Nickel bis(2-ethylhexanoate) in Rubber Adhesion

| Application Area | Function | Key Benefit |

| Radial Tires | Promotes adhesion between rubber and brass-coated steel belts. chemicalland21.com | Enhances durability and performance. chemicalland21.com |

| Rubber Compounding | Ingredient in rubber skim stock. google.com | Improves bonding to metal reinforcements upon vulcanization. google.com |

| Adhesion Promoter Synthesis | Reactant with alkaline earth borates. google.com | Creates enhanced adhesion-promoting compounds. google.com |

Potential in Energy Storage and Water Treatment Applications

Nickel bis(2-ethylhexanoate) is recognized for its potential in the realms of energy storage and water treatment due to its nature as a nickel source soluble in non-aqueous, organic solvents. americanelements.comatamanchemicals.comamericanelements.com This solubility is a key characteristic for its use in creating organometallic compounds for these advanced applications. americanelements.comatamanchemicals.com

In the field of energy storage , the compound serves as a precursor for synthesizing nickel-based nanomaterials and thin films. americanelements.comresearchgate.net For instance, it has been used in the preparation of nickel-based catalysts on supports like niobia-modified silica (B1680970). atamanchemicals.com Researchers have also employed Nickel bis(2-ethylhexanoate) in the formation of amorphous nickel oxide films, which have shown electrocatalytic activity for the oxygen evolution reaction, a critical process in water electrolysis for hydrogen production. researchgate.net The ability to form these active materials from a soluble precursor without requiring high temperatures or vacuum deposition presents a scalable advantage. researchgate.net

For water treatment , the applications are linked to its role in catalysis and the formation of materials that can address environmental concerns. americanelements.comatamanchemicals.com The release of nickel(2+) ions from the compound is a significant factor, as these ions are toxic to aquatic organisms. industrialchemicals.gov.au This property, while a concern for environmental release, can be harnessed in controlled applications. The compound is classified as hazardous to the aquatic environment due to the capacity of the nickel(2+) ion to be released at toxic concentrations. industrialchemicals.gov.au Its use in these technologies often involves its transformation into other forms, such as nanoparticles or thin films, which can offer more controlled and targeted activity. americanelements.comatamanchemicals.com

Table 2: Research Findings on Nickel bis(2-ethylhexanoate) in Energy and Water Applications

| Research Area | Specific Use/Finding | Significance |

| Energy Storage | Precursor for amorphous nickel oxide films. researchgate.net | Films demonstrate electrocatalytic activity for the oxygen evolution reaction. researchgate.net |

| Synthesis of nickel-based catalysts. atamanchemicals.com | Used with supports like niobia-modified silica for catalytic applications. atamanchemicals.com | |

| Water Treatment | Source for catalytically active materials. americanelements.comatamanchemicals.com | Potential for creating materials for environmental remediation. |

| Classified as hazardous to aquatic life. industrialchemicals.gov.au | The release of toxic Ni2+ ions is a key consideration for application design. industrialchemicals.gov.au |

Environmental Fate and Ecotoxicity of Nickel Bis 2 Ethylhexanoate

Environmental Release and Speciation Pathways

Upon entering an aquatic or terrestrial environment, Nickel bis(2-ethylhexanoate) is expected to undergo significant chemical transformations that determine the ultimate fate and bioavailability of the nickel.

The primary and most critical transformation for Nickel bis(2-ethylhexanoate) in an aqueous environment is its dissociation. As a salt of a weak acid (2-ethylhexanoic acid) and a metal cation, it will readily dissolve and dissociate in water to release the nickel(II) ion (Ni²⁺) and two 2-ethylhexanoate (B8288628) anions.

It is the free, hydrated nickel ion (Ni²⁺) that is considered the most bioavailable and therefore the most toxic form of nickel to environmental organisms. mdpi.com The subsequent environmental behavior and toxicological effects are thus primarily those of the Ni²⁺ ion. The toxicity of various nickel compounds is largely correlated with their ability to release this bioavailable ion at the target site of an organism. mdpi.com

The bioavailability and toxicity of the dissociated Ni²⁺ ion are not static; they are heavily influenced by the specific chemistry of the receiving environmental compartment, such as a lake, river, or soil pore water. Key modifying factors include pH, water hardness, and the concentration of Dissolved Organic Carbon (DOC). pjoes.comresearchgate.net

pH: The acidity or alkalinity of the water is a master variable controlling nickel speciation. A decrease in pH (more acidic conditions) generally increases the concentration of the free Ni²⁺ ion, thereby increasing its bioavailability and potential toxicity. pjoes.com Conversely, as pH increases, nickel tends to form hydroxide (B78521) complexes (e.g., Ni(OH)₂) which are less soluble and less bioavailable.

Hardness: Water hardness is primarily a measure of the concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions. These essential cations can compete with Ni²⁺ for binding sites on the surfaces of aquatic organisms, such as fish gills. epa.gov Consequently, in harder water, the toxic effects of a given concentration of nickel are generally reduced due to this competitive interaction.

Dissolved Organic Carbon (DOC): DOC consists of a complex mixture of organic molecules, such as humic and fulvic acids, which are prevalent in natural waters. These molecules contain functional groups that can bind, or chelate, metal ions like Ni²⁺. This binding process reduces the concentration of the free, bioavailable Ni²⁺ ion, thereby mitigating its toxicity. nih.govnih.gov The source and character of the DOC can also influence the strength of this binding. nih.gov

Ecotoxicological Impact Assessment

The ecotoxicological impact of nickel released from Nickel bis(2-ethylhexanoate) extends to a wide range of organisms across different ecosystems. The mechanisms of toxicity often involve the disruption of ion regulation, respiratory impairment, and the generation of oxidative stress. nih.govresearchgate.net

Nickel is toxic to aquatic life, with sensitivity varying significantly among different species and trophic levels. mdpi.com The toxicity is generally higher in softer, more acidic waters with low DOC content, where the bioavailability of the Ni²⁺ ion is maximized. pjoes.com Signs of acute nickel poisoning in fish can include damage to the gill lamellae, leading to hypoxia and death. pjoes.com

| Organism Type | Species | Endpoint | Value (mg Ni/L) |

|---|---|---|---|

| Fish | Rainbow trout (Oncorhynchus mykiss) | 96-hour LC50 | 19.3 |

| Fish | Three-spined stickleback (Gasterosteus aculeatus) | 96-hour LC50 | 31.4 |

| Fish | Perch (Perca fluviatilis) | 96-hour LC50 | 46.2 |

| Fish | Roach (Rutilus rutilus) | 96-hour LC50 | 46.2 |

| Fish | Dace (Leuciscus leuciscus) | 96-hour LC50 | 61.2 |

Data sourced from acute toxicity tests on various freshwater fish species. pjoes.com LC50 (Median Lethal Concentration) is the concentration of a chemical which kills 50% of a test population.

In terrestrial ecosystems, nickel can accumulate in soils, posing a risk to plants and soil-dwelling organisms. researchgate.net While nickel is an essential micronutrient for some plants, elevated concentrations can become phytotoxic, leading to inhibited growth, interference with photosynthesis, and nutrient imbalances. researchgate.netresearchgate.netscispace.com The bioavailability of nickel in soil is complex and depends on factors like soil pH, organic matter content, and clay mineralogy.

In aquatic sediments, nickel bioavailability is strongly controlled by the concentration of acid-volatile sulfides (AVS). epa.gov In anoxic sediments, nickel can react with sulfides to form highly insoluble and non-bioavailable nickel sulfide (B99878). When the ratio of simultaneously extracted metals (SEM) to AVS is less than one, the toxicity of nickel to benthic organisms is generally low. However, if the concentration of nickel and other metals exceeds the binding capacity of the AVS, the bioavailable fraction and associated toxicity can increase significantly. epa.gov

Bioaccumulation Potential in Organisms

Bioaccumulation refers to the net uptake of a chemical from all sources (water, food, sediment) into an organism. ecetoc.org Bioconcentration, a component of bioaccumulation, specifically refers to uptake from water. Nickel has the potential to bioaccumulate in the tissues of aquatic and terrestrial organisms. epa.govresearchgate.net

Studies on freshwater fish and mussels have demonstrated that nickel can accumulate in various organs. nih.gov However, there is little evidence to suggest that nickel undergoes significant biomagnification, which is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. epa.gov

The potential for a substance to bioaccumulate is often assessed using the bioconcentration factor (BCF) or the bioaccumulation factor (BAF).

| Organism Type | Species | Tissue/Organ | Observation |

|---|---|---|---|

| Fish | Cyprinus carpio | Gills, Kidney, Liver | Significant accumulation observed under laboratory exposure. |

| Mussel | Lamellidens marginalis | Gills, Mantle, Foot | Accumulation was proportional to exposure concentration. |

| Quail | Coturnix japonica | Feathers, Kidneys, Heart, Liver | Relative concentration was highest in feathers, followed by kidneys. |

| Benthic Invertebrate | Lumbriculus variegatus | Whole Body | Bioaccumulation from sediment was related to the SEM/AVS ratio. |

Data synthesized from various bioaccumulation studies. epa.govnih.gov

Mechanistic Toxicology of Nickel Bis 2 Ethylhexanoate in Biological Systems

Cellular and Molecular Mechanisms of Nickel Toxicity

The toxicity of Nickel bis(2-ethylhexanoate) at the cellular level is primarily attributed to the action of the nickel ion (Ni²⁺). Once dissociated, these ions can interfere with a multitude of cellular processes, leading to significant dysfunction.

Interaction with Metalloproteins and Non-Metalloenzymes

Nickel ions are known to interfere with essential metal-dependent proteins by displacing their native metallic cofactors. Many enzymes and proteins in the body rely on metal ions like zinc (Zn²⁺), iron (Fe²⁺), and magnesium (Mg²⁺) for their structure and function. Ni²⁺, due to its similar ionic radius and charge, can compete with and substitute these essential metals in their respective binding sites within metalloproteins. This substitution can lead to altered protein conformation, inactivation of enzymatic activity, or disruption of critical biological pathways. For instance, nickel can replace zinc in certain DNA repair proteins, impairing their ability to correct genetic damage, which contributes to its genotoxic effects.

There are also several naturally occurring nickel-dependent enzymes, such as [NiFe]-hydrogenase and carbon monoxide dehydrogenase, where nickel is an essential component of the active site. While essential in these specific contexts, the presence of excess free nickel ions from compounds like Nickel bis(2-ethylhexanoate) leads to the indiscriminate and disruptive interactions described above.

Induction of Oxidative Stress

A primary mechanism of nickel toxicity is the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Studies on nickel compounds, such as nickel chloride (NiCl₂), have demonstrated that exposure leads to a significant increase in intracellular ROS, including hydroxyl radicals (•OH). This surge in ROS can overwhelm the cellular antioxidant defense systems.

The consequences of this oxidative imbalance are widespread and damaging. Key cellular components, particularly lipids and DNA, are susceptible to oxidative damage. The peroxidation of lipids can compromise the integrity of cellular and organellar membranes, while oxidative damage to DNA can result in strand breaks and the formation of mutagenic lesions. Research has shown that nickel exposure in human lymphocytes leads to a dose-dependent increase in markers of oxidative stress.

Table 1: Markers of Nickel-Induced Oxidative Stress in Human Lymphocytes

| Marker | Observation | Implication |

|---|---|---|

| Reactive Oxygen Species (ROS) | Increased levels of dichlorofluorescein (DCF) fluorescence. | Indicates a general increase in intracellular ROS production. |

| Lipid Peroxidation (LPO) | Elevated levels of thiobarbituric acid-reactive substances (TBARS). | Suggests damage to cellular membranes through lipid peroxidation. |

| Hydroxyl Radicals (•OH) | Significantly higher levels of 2,3- and 2,5-dihydroxybenzoate (B8804636) (DHB). | Points to the generation of highly reactive hydroxyl radicals, which can damage macromolecules. |

This table summarizes findings from in vitro studies on human lymphocytes exposed to nickel compounds.

Immunological Responses: Skin and Respiratory Sensitization

Nickel bis(2-ethylhexanoate) is recognized as a potent immunological sensitizer, capable of inducing allergic reactions in both the skin and the respiratory system. nih.govchemicalbook.com

The most common immunological response to nickel is allergic contact dermatitis (ACD), a T-cell-mediated delayed-type hypersensitivity reaction. nih.gov The process begins when nickel ions (haptens) are released and penetrate the skin. These ions are then recognized by the immune system, specifically by T lymphocytes, in the form of a complex with the body's own proteins. bund.de This recognition triggers the activation and proliferation of nickel-specific T cells. Upon subsequent exposure, these "memory" T cells mount an inflammatory response, leading to the characteristic symptoms of dermatitis, such as redness, itching, and blistering. bund.de

Inhalation of nickel-containing compounds can lead to respiratory sensitization, which may manifest as allergic asthma. nih.govchemicalbook.com Similar to skin sensitization, this is an immune-mediated response within the respiratory tract. Inhalation exposure to nickel compounds has been shown to affect the immune system, causing increases in nucleated cells in lung lavage samples and affecting alveolar macrophage activity in animal studies. nih.gov

Genotoxicity and Carcinogenicity Studies

Nickel bis(2-ethylhexanoate) is suspected of causing genetic defects and is classified as a carcinogen by inhalation. nih.gov The carcinogenicity of nickel compounds is primarily an occupational concern linked to the inhalation of dusts and aerosols in industrial settings, leading to an increased risk of lung and sino-nasal cancers. nih.govnickelinstitute.orgnickelinstitute.org

The genotoxic potential of nickel is considered to be weak and indirect. nickelinstitute.orgnickelinstitute.org Rather than causing direct mutations in the DNA sequence, nickel's genotoxicity is often secondary to other processes it induces, such as:

Oxidative Stress: The generation of ROS can lead to oxidative DNA damage, including single-strand breaks.

Inhibition of DNA Repair: Nickel ions can interfere with DNA repair mechanisms, in part by displacing essential metal cofactors in repair enzymes. This impairment means that naturally occurring DNA damage is not corrected efficiently, leading to the accumulation of mutations.

Bioaccessibility and Bioavailability Considerations

The toxicity of any given nickel compound, including Nickel bis(2-ethylhexanoate), is fundamentally linked to its bioaccessibility and subsequent bioavailability. industrialchemicals.gov.au

Bioaccessibility refers to the fraction of a substance that is released from its matrix and becomes available for absorption. For nickel compounds, this typically means the extent to which Ni²⁺ ions are released in biological fluids like synthetic gastric or lung fluid. toxstrategies.commdpi.com

Bioavailability is the fraction of the administered dose that reaches the systemic circulation. It is dependent on the initial bioaccessibility.

The physicochemical properties of a nickel compound, particularly its solubility, determine its bioaccessibility. Compounds that readily dissolve in biological fluids release a higher concentration of nickel ions, potentially leading to greater systemic absorption and toxicity. toxstrategies.com The health hazards associated with Nickel bis(2-ethylhexanoate) are predominantly driven by the Ni²⁺ ion. industrialchemicals.gov.au

In toxicological risk assessment, when specific data for a compound like Nickel bis(2-ethylhexanoate) is lacking, a "read-across" approach is often used. industrialchemicals.gov.autoxstrategies.com This involves using data from well-studied, soluble nickel compounds (e.g., nickel sulfate) to predict the toxicity of the less-studied compound, based on the assumption that their toxic effects are driven by the bioavailable nickel ion. industrialchemicals.gov.autoxstrategies.com Therefore, the potential for Nickel bis(2-ethylhexanoate) to cause systemic effects is directly related to its capacity to release Ni²⁺ ions upon contact with biological systems.

Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques (e.g., IR, AAS)

Spectroscopic techniques are fundamental for both qualitative and quantitative analysis of Nickel bis(2-ethylhexanoate). Infrared (IR) spectroscopy is primarily used for structural confirmation, while Atomic Absorption Spectroscopy (AAS) is a robust method for quantifying the nickel concentration.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within the Nickel bis(2-ethylhexanoate) molecule. The most significant information is derived from the vibrational frequencies of the carboxylate (-COO⁻) groups of the 2-ethylhexanoate (B8288628) ligands bound to the nickel ion. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group are sensitive to the coordination mode between the ligand and the metal center. In the FTIR spectrum of Nickel(II) 2-ethylhexanoate, characteristic absorption bands for the carboxylate stretches are observed. For instance, peaks around 1550 cm⁻¹ and 1415 cm⁻¹ can be assigned to the asymmetric and symmetric carboxylate stretching modes, respectively uwaterloo.ca. The separation between these two frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination structure (e.g., monodentate, bidentate chelating, or bridging). uwaterloo.ca

Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive and specific technique used for determining the elemental composition of a sample. For Nickel bis(2-ethylhexanoate), AAS is the method of choice for accurately quantifying the nickel content. The analysis first requires the decomposition of the organometallic compound to liberate the nickel ions into an aqueous solution. This is typically achieved through wet oxidation with strong acids or high-pressure microwave digestion rsc.orgbaua.de.

Once the sample is prepared, it is introduced into the AAS instrument. Two common atomization methods are used:

Flame AAS (FAAS): The sample solution is aspirated into a flame (typically air-acetylene), where it is atomized. This method is robust but less sensitive.

Graphite (B72142) Furnace AAS (GFAAS): A small volume of the sample is placed on a graphite platform, which is then heated in a programmed sequence to dry, char, and finally atomize the sample at a high temperature (around 2600°C) nemi.gov. GFAAS offers significantly lower detection limits compared to FAAS and is suitable for trace analysis nemi.gov.

The absorbance is measured at a wavelength specific to nickel (e.g., 232.0 nm) and is proportional to the concentration of nickel in the sample rsc.orgnemi.gov.

Table 1: Typical Instrumental Parameters for Nickel Analysis by GFAAS

| Parameter | Setting | Reference |

|---|---|---|

| Wavelength | 232.0 nm | nemi.gov |

| Slit Width | 0.2 nm | |

| Lamp Current | 4 mA | |

| Atomization Temp. | ~2600 °C | nemi.gov |

| Background Correction | Zeeman or Deuterium Arc | nemi.gov |

| Matrix Modifier | e.g., Palladium chloride, Magnesium nitrate (B79036) |

Chromatographic Separation Methods (e.g., GC/MS, HPLC)

Chromatographic methods are essential for separating Nickel bis(2-ethylhexanoate) from reaction mixtures, impurities, or other components in a formulation.

Gas Chromatography-Mass Spectrometry (GC/MS): Direct analysis of intact metal carboxylates like Nickel bis(2-ethylhexanoate) by GC/MS is generally not feasible due to the compound's low volatility and thermal instability. However, GC/MS can be employed for indirect analysis. For example, the 2-ethylhexanoic acid ligand can be liberated from the nickel complex through acidification, followed by extraction and derivatization (e.g., silylation) to increase its volatility for GC/MS analysis. This approach allows for the quantification of the organic ligand part of the molecule. GC-MS has been successfully used to profile various organic acids and their metal complexes in biological matrices, demonstrating its utility for analyzing the ligand component rsc.orgnih.govresearchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC is a more suitable technique for the analysis of intact Nickel bis(2-ethylhexanoate). Reversed-phase HPLC, using a nonpolar stationary phase like a C18 column, is a common approach. The separation is based on the partitioning of the analyte between the stationary phase and a polar mobile phase. A typical mobile phase could consist of a mixture of methanol, water, and acetonitrile (B52724) researchgate.net. Detection can be achieved using a UV-Vis detector, as nickel complexes often exhibit absorbance in the UV or visible range. For more specific detection, HPLC can be coupled with an element-specific detector like an Inductively Coupled Plasma-Mass Spectrometer (HPLC-ICP-MS), which allows for the highly sensitive and selective detection of nickel-containing compounds as they elute from the column. The separation of various metal-organic complexes and carboxylic acids has been demonstrated using HPLC, confirming its applicability researchgate.netsielc.comnih.gov.

Advanced Characterization for Material Applications (e.g., TEM, STEM, XAFS, XRD)

Nickel bis(2-ethylhexanoate) is frequently used as a precursor in the synthesis of nickel-containing nanomaterials. Advanced analytical techniques are critical for characterizing the structural and morphological properties of these resulting materials.

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM): TEM and STEM are indispensable tools for visualizing nanomaterials. When Nickel bis(2-ethylhexanoate) is thermally decomposed to produce nickel nanoparticles, TEM provides direct imaging of the particles, allowing for the determination of their size, shape, and size distribution pku.edu.cnntnu.no. High-resolution TEM (HRTEM) can even resolve the crystal lattice fringes of individual nanoparticles. STEM, often coupled with Energy-Dispersive X-ray Spectroscopy (EDS), enables elemental mapping to confirm the composition and distribution of nickel within the nanostructures e3s-conferences.org.

X-ray Diffraction (XRD): XRD is a primary technique for determining the crystal structure and phase purity of the materials synthesized from the Nickel bis(2-ethylhexanoate) precursor. For nickel nanoparticles, XRD patterns can confirm the formation of the metallic nickel phase, typically a face-centered cubic (fcc) structure researchgate.netinoe.ro. The diffraction peaks are characteristic of the crystal lattice planes (e.g., (111), (200), and (220) for fcc nickel) researchgate.net. The width of the diffraction peaks can be used in the Scherrer equation to estimate the average crystallite size of the nanoparticles, providing complementary information to TEM analysis ntnu.noresearchgate.net.

Table 2: Characteristic XRD Peaks for Face-Centered Cubic (fcc) Nickel Nanoparticles

| Miller Indices (hkl) | Approximate 2θ Angle (°) | Reference |

|---|---|---|

| (111) | 44 | researchgate.net |

| (200) | 51 | researchgate.net |

| (220) | 76 | researchgate.net |

X-ray Absorption Fine Structure (XAFS): XAFS is a powerful, element-specific technique that provides detailed information about the local atomic environment of the nickel atoms. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination geometry (e.g., tetrahedral, square planar, octahedral) of the nickel center oup.comrsc.org.

EXAFS analysis can determine the bond distances, coordination number, and identity of the neighboring atoms surrounding the central nickel atom rsc.orgresearchgate.netresearchgate.net. This makes XAFS particularly valuable for studying the structure of Nickel bis(2-ethylhexanoate) in solution or for tracking the structural changes that occur during its conversion into nickel-based materials rsc.orgrsc.org.

Methods for Environmental and Biological Matrix Analysis

The analysis of Nickel bis(2-ethylhexanoate) or its nickel component in environmental (e.g., water, soil) and biological (e.g., urine, blood) samples is crucial for exposure assessment and toxicological studies. These matrices are highly complex, necessitating sensitive and selective analytical methods with robust sample preparation.

The focus of such analyses is often on the total nickel concentration, as it is an indicator of exposure. The analytical workflow typically involves two key steps: sample preparation and instrumental analysis.

Sample Preparation: The primary goal of sample preparation is to extract the nickel from the complex matrix and eliminate interferences. Common methods include:

Acid Digestion: Microwave-assisted digestion with strong acids (e.g., nitric acid) is used to break down the organic matrix and solubilize the nickel for analysis baua.dersc.org.

Extraction: For biological fluids, methods may involve extraction of nickel complexes into an organic solvent, followed by back-extraction into an acidic aqueous solution prior to analysis rsc.orgrsc.org. Dispersive solid-phase extraction can also be used to purify extracts from solid samples like soil and sediment nih.gov.

Instrumental Analysis: Due to the typically low concentrations of nickel in these samples, highly sensitive techniques are required.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most widely used technique for determining trace and ultra-trace levels of nickel in environmental and biological samples nih.govthermofisher.com. It offers extremely low detection limits (in the ng/L or ppb range) and high sample throughput. Modern ICP-MS instruments, such as triple quadrupole ICP-MS or those equipped with collision/reaction cells, are effective at removing polyatomic interferences (e.g., ⁴⁴Ca¹⁶O⁺ on ⁶⁰Ni⁺) that can bias results in complex matrices like urine thermofisher.comnih.gov.

Hyphenated Techniques (e.g., HPLC-ICP-MS): While total nickel concentration is often the target, understanding the chemical form (speciation) of nickel is important for assessing toxicity. HPLC coupled with ICP-MS detection allows for the separation of different nickel species (e.g., inorganic nickel vs. organometallic complexes) before their element-specific quantification researchgate.net.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications in Catalysis

Density Functional Theory (DFT) has become an indispensable tool for studying nickel-catalyzed reactions, providing detailed mechanistic and energetic information that is often difficult to obtain through experimental means alone. nih.govacs.org By modeling the electronic structure and energy of molecules and transition states, DFT allows researchers to map out entire catalytic cycles. mdpi.comsemanticscholar.org These calculations are crucial for understanding the fundamental steps of reactions where nickel compounds, including those formed from precursors like Nickel bis(2-ethylhexanoate), act as catalysts. diva-portal.org

DFT calculations are instrumental in elucidating the complex elementary steps that constitute catalytic cycles. For nickel-catalyzed processes, these steps frequently include oxidative addition, reductive elimination, chain propagation, and chain termination. researchgate.netrsc.orgmdpi.com

Reductive Elimination: This is often a critical bond-forming step in cross-coupling reactions and can be the rate-determining step. rsc.orgrsc.org DFT studies investigate the energy barriers associated with reductive elimination from Ni(II) centers, which can be challenging due to the weak oxidizing ability of Ni(II). rsc.org Calculations have explored different models for this process, including direct, electron density-controlled, and oxidation-induced pathways, providing a framework for understanding how ligands and additives can facilitate this crucial step. rsc.org For example, in nickel-catalyzed hydroboration, the final C–B bond-forming reductive elimination was found to proceed through a three-center transition state with a low energy barrier. mdpi.com

Chain Propagation and Termination: In polymerization reactions, DFT helps to unravel the competition between chain propagation (the growth of the polymer chain) and chain termination or transfer (which limits the molecular weight). mdpi.comacs.org For α-diimine Ni(II) catalysts, which are key in olefin polymerization, DFT calculations have detailed the "chain walking" mechanism, where the catalyst can move along the polymer chain via β-hydride elimination and reinsertion. acs.orgnih.gov This process is responsible for creating branched polymer structures from simple monomers like ethylene (B1197577). acs.org Studies have calculated the energy barriers for monomer insertion (propagation) versus β-hydride elimination (a key step in termination/transfer), revealing how catalyst structure influences the final polymer architecture. mdpi.comacs.org

| Mechanistic Step | Catalytic Process | Key DFT Finding | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Hydronickelation | Hydroboration of Vinylarenes | Identified as the rate-determining step. | 19.8 | mdpi.comsemanticscholar.org |

| Reductive Elimination | Hydroboration of Vinylarenes | Favorable C-B bond formation. | 4.7 | mdpi.com |

| Oxidative Addition | Bis-Allylation of Alkynes | Contributes to the reaction rate and controls selectivity. | 24.2 | nih.gov |

| Reductive Elimination | Bis-Allylation of Alkynes | Contributes to the overall reaction rate. | 24.8 | nih.gov |

| Chain Propagation | Ethylene Homopolymerization | Lower barrier than chain initiation. | 13.1 | mdpi.com |

| Second C-H Activation | 3,3-Dialkynylation of Acrylamides | Identified as the rate-determining step. | N/A (Highest barrier) | acs.org |

By providing a deep mechanistic understanding, DFT calculations empower chemists to rationally design new and improved catalytic systems. rsc.orgrsc.org Instead of relying solely on trial-and-error, researchers can computationally screen potential catalyst candidates before synthesizing them in the lab.

This predictive power is achieved by:

Modifying Ligand Structures: DFT can predict how changes to the steric and electronic properties of ligands attached to the nickel center will affect the energy barriers of key steps in the catalytic cycle. rsc.org This allows for the in-silico tuning of catalyst activity and selectivity.

Screening New Materials: Computational approaches can be used to predict the catalytic activity of entirely new materials. rsc.org For example, DFT can calculate descriptors like the hydrogen adsorption free energy on doped Ni₂P surfaces to identify promising candidates for the hydrogen evolution reaction. rsc.org

Integrating with Machine Learning: A modern approach involves using large datasets from DFT calculations to train machine learning or deep learning models. researchgate.net These models can then predict the performance of vast numbers of potential catalysts much faster than DFT alone, accelerating the discovery of novel systems. researchgate.netliu.se

Molecular Modeling of Interactions with Biological Systems

While primarily used in industrial catalysis, the potential interactions of nickel compounds with biological systems are also an area of study where molecular modeling can provide significant insights. researchgate.net Computational techniques such as molecular docking and DFT can be used to investigate how nickel complexes might bind to and interact with biomolecules like proteins and DNA. nih.gov

Studies on various nickel(II) complexes have demonstrated the utility of these methods:

Structural Analysis: DFT can be used to optimize the geometry of nickel complexes, confirming stable conformations, which is the first step in understanding their potential biological interactions. nih.govrsc.orgresearchgate.net

Binding and Docking: Molecular docking simulations can predict the preferred binding orientation of a nickel complex within the active site of an enzyme or a groove of DNA. nih.gov These models help identify key interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex-biomolecule adduct.

Reactivity and Mechanism: DFT calculations can explore the electronic structure and frontier molecular orbitals (HOMO-LUMO) of the complexes, which provides information about their chemical reactivity and potential to participate in biological redox processes. nih.gov

For compounds structurally related to Nickel bis(2-ethylhexanoate), such as Nickel(II) bis(2-ethylhexyl) phosphate, molecular modeling has been used to investigate their aggregation behavior, which is crucial for understanding their transport and interaction in biological or environmental media. nih.gov These studies have revealed that such species can form complex structures like rod-like or ellipsoidal reversed micelles. nih.gov

Simulation of Environmental Fate and Transformation Pathways

Computational modeling is a valuable tool for predicting the environmental fate of chemical compounds. While specific environmental fate simulations for Nickel bis(2-ethylhexanoate) are not widely published, established methodologies can be applied to estimate its behavior.

Multimedia environmental models can simulate the partitioning and transformation of a chemical in different environmental compartments like air, water, soil, and sediment. pjoes.com These models use the physicochemical properties of the compound as inputs, many of which can be estimated using computational methods.

Key aspects of environmental fate simulation include:

Partitioning: Models predict how a chemical will distribute between different environmental media based on properties like its Henry's Law constant (air-water partitioning), soil organic carbon-water (B12546825) partitioning coefficient (Koc), and octanol-water partition coefficient (Kow).

Transformation: The degradation of the compound through processes like hydrolysis, photolysis, and biodegradation can be simulated. The rates of these processes can sometimes be estimated using quantitative structure-activity relationship (QSAR) models.

Transport: The movement of the chemical within and between compartments (e.g., atmospheric transport, leaching in soil) is also simulated.

For related compounds like metal carboxylates, modeling has been used to predict their formation and effects, such as in the atmospheric corrosion of metals exposed to carboxylic acids. researchgate.net Such models account for surface reactions, dissolution, and precipitation, providing a framework that could be adapted to understand the environmental transformation of nickel carboxylates. researchgate.net

Q & A

Q. How is Nickel Bis(2-ethylhexanoate) Synthesized and Characterized in Laboratory Settings?

Methodological Answer: Nickel bis(2-ethylhexanoate) is typically synthesized by reacting nickel(II) salts (e.g., nickel acetate tetrahydrate, CAS 6018-89-9 ) with 2-ethylhexanoic acid under controlled pH and temperature. The reaction is often conducted in anhydrous ethanol, followed by solvent evaporation and recrystallization for purification . Characterization involves:

- FT-IR Spectroscopy : To confirm carboxylate coordination via asymmetric (νₐₛ ~1540–1610 cm⁻¹) and symmetric (νₛ ~1390–1450 cm⁻¹) stretching vibrations.

- Elemental Analysis : To verify Ni content (~16–18% by weight).

- Thermogravimetric Analysis (TGA) : To assess thermal stability (decomposition onset ~200°C) . Challenges in purity assessment arise due to hydrocarbon impurities, requiring repeated recrystallization .

Q. What Key Spectroscopic Techniques Are Used to Identify Nickel Bis(2-ethylhexanoate)?

Methodological Answer: Advanced spectroscopic methods include:

- Electron Ionization Mass Spectrometry (EI-MS) : Detects molecular ion clusters (e.g., m/z 426–582 for nickel naphthenates), though parent ions for nickel bis(2-ethylhexanoate) may be obscured by fragmentation .

- Fast Atom Bombardment Mass Spectrometry (FAB-MS) : With triethanolamine (TEA) as a matrix, reveals Ni-TEA adducts (m/z ~200–300) but struggles with ligand identification due to low parent ion intensity .